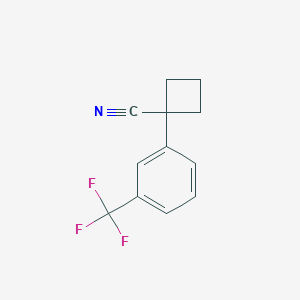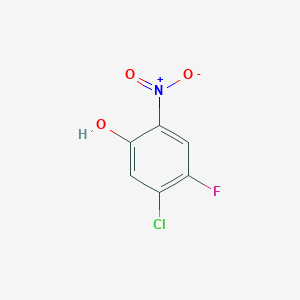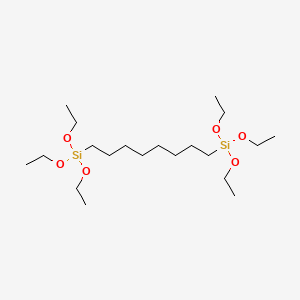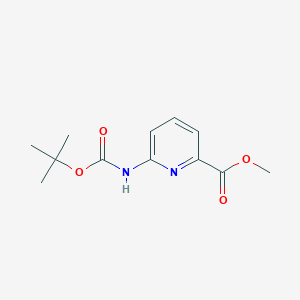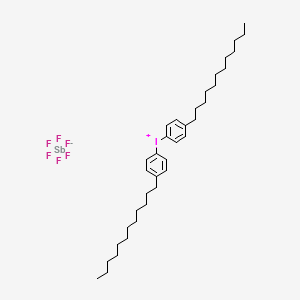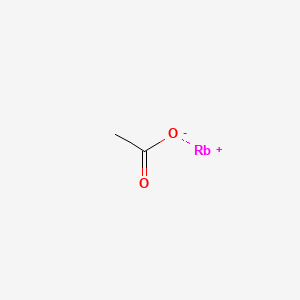
Rubidium acetate
Descripción general
Descripción
Rubidium acetate, also known as RbOAc or Rubidium diacetate, is a salt of rubidium and acetic acid. It is a white, crystalline solid with a molecular weight of 151.90 g/mol and a melting point of 513 °C. It is soluble in water, alcohol, and other polar solvents. Rubidium acetate has a variety of applications in scientific research, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various drugs and compounds.
Aplicaciones Científicas De Investigación
1. Catalyst for Polymerization of Silanol Terminated Siloxane Oligomers
- Application Summary: Rubidium acetate is used as a catalyst for the polymerization of silanol terminated siloxane oligomers . This process is crucial in the production of silicone polymers, which have a wide range of applications in various industries.
2. Preparation of Nanosized Rubidium Ferrite
- Application Summary: Rubidium acetate can be used in the preparation of nanosized rubidium ferrite . Rubidium ferrite is a type of magnetic nanoparticle that has potential applications in various fields, including data storage and biomedical imaging.
3. Promoter in Palladium-Catalyzed Synthesis of Vinyl Acetate
- Application Summary: Rubidium acetate can act as a promoter in the palladium-catalyzed synthesis of vinyl acetate . Vinyl acetate is an important industrial chemical used in the production of polymers and resins.
4. Modification of Catalyst Supports
- Application Summary: Rubidium acetate has been reported to modify the acid/base character of catalyst supports like silica, alumina, and titania . This modification can enhance the performance of the catalysts in various chemical reactions.
5. Extraction of Rubidium
- Application Summary: Rubidium and its compounds, including Rubidium acetate, have been widely used in the extraction of Rubidium . Rubidium is a very soft, silvery-white alkali metal with various applications in electronics, telecommunications, optical and laser technology, biomedical, space technology, and academic research .
6. Quantum Mechanics-Based Computing Devices
- Application Summary: Rubidium and its compounds, including Rubidium acetate, have been widely used in quantum mechanics-based computing devices . These devices leverage the unique properties of Rubidium, such as its softness, ductility, malleability, strong chemical and photo-emissive activity, low melting point, and easy ionization .
7. Biological Systems and Medicine
- Application Summary: Rubidium isotopes have been used in biological research and medical diagnostics . The main focus of these applications is on animal and human studies of potassium ions replacement with rubidium ions (Rb+) and use of Rb+ as a tracer of K+ transport routes .
8. Electronics and Telecommunications
- Application Summary: Rubidium and its compounds, including Rubidium acetate, have been widely used in electronics and telecommunications . This is due to its exclusive properties like softness, ductility, malleability, strong chemical and photo-emissive activity, low melting point, and easy ionization .
9. Optical and Laser Technology
Propiedades
IUPAC Name |
rubidium(1+);acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKDYADEBOSPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3COORb, C2H3O2Rb | |
| Record name | rubidium acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883442 | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium acetate | |
CAS RN |
563-67-7 | |
| Record name | Rubidium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H795SZ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



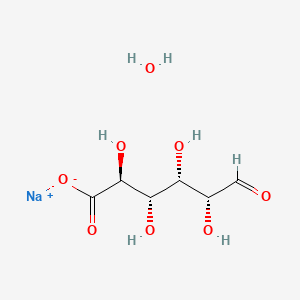

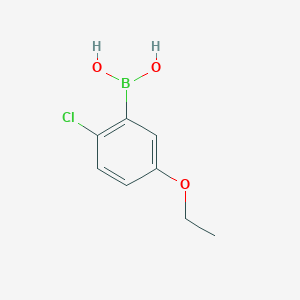
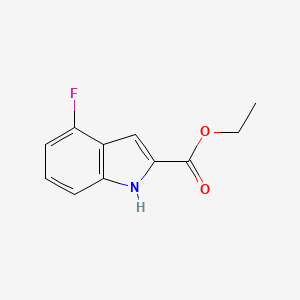
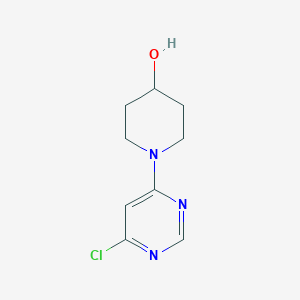
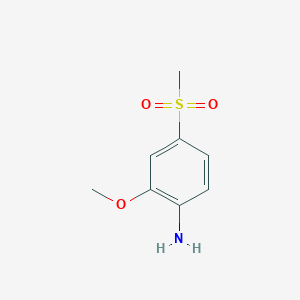
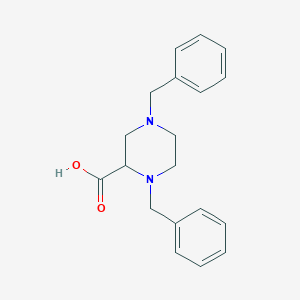
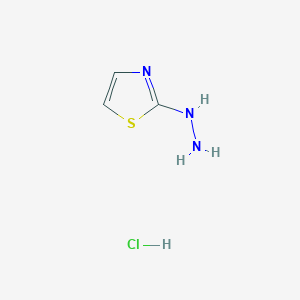
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)
